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Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to enhance the accuracy of Solid Fat Content (SFC) measurement in butter
for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)
Q1: What is Solid Fat Content (SFC) and why is it important for butter analysis?

A1: Solid Fat Content (SFC) is the percentage of fat that is in a solid crystalline state at a

specific temperature.[1] It is a critical parameter for characterizing the physical properties of

butter, such as texture, spreadability, and mouthfeel.[1][2] Accurate SFC measurement is

essential for quality control, product development, and ensuring the desired functional

characteristics of butter and butter-based products.[2][3]

Q2: What are the primary methods for measuring SFC in butter?

A2: The two primary methods for SFC determination are pulsed Nuclear Magnetic Resonance

(pNMR) and Differential Scanning Calorimetry (DSC).[1][4][5] pNMR is the internationally

recognized standard method for SFC analysis.[6] DSC is another thermal analysis technique
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that can be used to estimate SFC by measuring the energy absorbed or released during the

melting of the fat.[4][5]

Q3: What is the difference between the direct and indirect pNMR methods for SFC

measurement?

A3: The direct method measures the signals from both the solid and liquid components of the

fat to calculate the SFC.[6] It is generally the preferred method due to its speed and simplicity.

[6] The indirect method measures only the signal from the liquid component and compares it to

the signal from a completely melted sample to determine the SFC.[6][7] While the direct

method is more common, the indirect method is also important, particularly in research and

development.[6]

Q4: Why is sample tempering crucial for accurate SFC measurements?

A4: Tempering is a critical step to stabilize the crystal structure of the fat in the butter.[3] The

thermal history of a fat significantly affects its crystalline structure and, consequently, its SFC.

[8] Proper tempering protocols, which involve a series of heating and cooling steps, eliminate

the sample's prior thermal memory and ensure that the fat crystals are in a stable polymorphic

form, leading to reproducible and accurate SFC results.[3][9]

Q5: Can I use DSC to get results comparable to pNMR?

A5: Yes, the integral curve of the melting peak obtained from DSC can provide an evaluation

comparable to the SFC curve generated by pNMR.[4] However, it's important to note that DSC

values can sometimes be higher than pNMR values, and differences between the techniques

and samples can influence the results.[5][10] Conventional DSC can be prone to errors due to

thermal lag, but newer technologies have improved accuracy.[8]

Troubleshooting Guides
Issue 1: Inconsistent or Irreproducible SFC Results with
pNMR
Possible Cause 1: Inadequate Sample Tempering
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Troubleshooting Step: Review and strictly adhere to the established tempering protocol (e.g.,

AOCS Official Method Cd 16b-93).[3][11] Ensure the sample is completely melted to erase

thermal history before initiating the cooling and stabilization steps.[9] Verify the accuracy and

stability of the temperature-controlled blocks or water baths used for tempering.[12]

Possible Cause 2: Incorrect Instrument Calibration or F-Factor

Troubleshooting Step: For the direct method, ensure the instrument's f-factor, which corrects

for the signal loss during the instrument's dead time, is correctly determined and applied.[3]

Regularly check the instrument's calibration using certified reference standards.[6]

Possible Cause 3: Sample Handling and Preparation Inconsistencies

Troubleshooting Step: Ensure a consistent sample volume is used for each measurement,

especially for the indirect method.[13] Avoid introducing air bubbles into the NMR tubes

during sample filling. For the indirect method, ensure the sample remains within the

measurement volume of the probe.[3]

Issue 2: Discrepancies Between pNMR and DSC SFC
Values
Possible Cause 1: Different Physical Principles of Measurement

Troubleshooting Step: Understand that pNMR directly measures the protons in the solid and

liquid phases, while DSC measures the heat flow associated with melting.[4][14] These

fundamental differences can lead to variations in the calculated SFC.[5] Report the method

used alongside the results for clarity.

Possible Cause 2: Thermal Lag in DSC Measurements

Troubleshooting Step: Be aware that thermal lag can be a significant source of error in

conventional DSC, leading to shifts in peak temperatures and inaccuracies in the calculated

percent solid.[8] Use a slow heating rate to minimize this effect.[4] Modern DSC instruments

with advanced technology can compensate for thermal lag, providing more accurate results.

[8]

Possible Cause 3: Integration and Baseline Errors in DSC Data Analysis
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Troubleshooting Step: Ensure proper baseline selection and integration of the melting peaks

in the DSC thermogram. Inaccurate integration will lead to erroneous SFC values.[8]

Data Presentation
Table 1: Comparison of pNMR and DSC Methods for SFC Measurement

Feature
Pulsed Nuclear Magnetic
Resonance (pNMR)

Differential Scanning
Calorimetry (DSC)

Principle

Measures the signal from

hydrogen nuclei in solid and

liquid phases.[7]

Measures the heat flow

associated with the melting of

fat crystals.[4]

Measurement Type

Direct (measures solid and

liquid) or Indirect (measures

liquid only).[6]

Indirect (SFC is calculated

from the melting curve).[4]

Speed

Measurement is rapid (around

6 seconds), but sample

tempering is time-consuming.

[15]

Relatively fast for the

measurement itself.[5]

Official Methods

AOCS Cd 16b-93 (Direct),

AOCS Cd 16-81 (Indirect), ISO

8292, IUPAC 2.150.[1][6]

No official standard method for

direct SFC, but widely used for

thermal analysis.[4]

Advantages
High reproducibility and

accuracy, non-destructive.[1]

Provides information on

melting behavior and crystal

structure.[4]

Potential Issues

Requires careful tempering,

correct f-factor for direct

method.[3]

Susceptible to thermal lag,

baseline and integration errors.

[8]

Experimental Protocols
Protocol 1: SFC Measurement of Butter using Pulsed
Nuclear Magnetic Resonance (pNMR) - Direct Method
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(Based on AOCS Cd 16b-93)
Sample Preparation:

Heat the butter sample to 100°C and hold for 15 minutes to erase its thermal memory.[7]

Transfer the molten sample to NMR tubes.

Tempering Protocol (Serial Method):

Place the NMR tubes in a temperature-controlled block or bath at 60°C for at least 5

minutes.[16]

Transfer the tubes to a 0°C bath and hold for 90 minutes.[16]

Transfer the tubes to a bath at the first measurement temperature (e.g., 10°C) and hold for

30-60 minutes to allow for thermal equilibrium.

pNMR Measurement:

Insert the tempered sample tube into the pNMR spectrometer.

The instrument will apply a 90° radio frequency pulse and measure the Free Induction

Decay (FID).

The SFC is calculated from the ratio of the solid signal to the total signal, corrected by the

f-factor.[3]

Subsequent Measurements:

For a melting curve, serially move the same sample tube to the next higher temperature

bath, allow it to temper, and repeat the measurement.

Protocol 2: SFC Estimation of Butter using Differential
Scanning Calorimetry (DSC)

Sample Preparation:
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Accurately weigh approximately 5 mg of the butter sample into an aluminum DSC pan

and seal it.[4]

Thermal Program:

Place the sample pan and an empty reference pan into the DSC cell.

Cool the sample to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min) to

ensure complete crystallization.[4]

Heat the sample from the low temperature to a temperature where it is completely liquid

(e.g., 50°C) at a constant heating rate (e.g., 10°C/min).[4]

Data Analysis:

Record the heat flow as a function of temperature.

Integrate the area of the endothermic melting peak(s) in the resulting DSC curve.[4]

The SFC at a given temperature is calculated from the partial area of the melting curve up

to that temperature relative to the total melting enthalpy.[5]

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. alpaipars.com [alpaipars.com]

2. Butter Analysis - NIR-For-Food [nir-for-food.com]

3. nmr.oxinst.com [nmr.oxinst.com]

4. hha.hitachi-hightech.com [hha.hitachi-hightech.com]

5. Solid fat content determination: Comparison between pNMR and DSC techniques |
Grasas y Aceites [grasasyaceites.revistas.csic.es]

6. news-medical.net [news-medical.net]

7. chinaoils.cn [chinaoils.cn]

8. tainstruments.com [tainstruments.com]

9. Tempering of cocoa butter and chocolate using minor lipidic components - PMC
[pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1177399/docs?utm_src=pdf-body-img#technical-support-center-solid-fat-content-sfc-measurement-in-butter
https://www.benchchem.com/product/b1177399?utm_src=pdf-custom-synthesis#bc-rfq
https://alpaipars.com/wp-content/uploads/2018/10/solid-fat-content-1.pdf
https://nir-for-food.com/butter-analysis/
https://nmr.oxinst.com/assets/uploads/MagRes/App%20Notes/MQC/Application-Note-13_Determination-of-Solid-Fat-Content-in-Edible-Oils-and-Fats.pdf
https://hha.hitachi-hightech.com/assets/uploads/assets/uploads/documents/Estimating_the_Solid_Fat_Content_of_Chocolate_and_Butter_Products.pdf
https://grasasyaceites.revistas.csic.es/index.php/grasasyaceites/article/view/949
https://grasasyaceites.revistas.csic.es/index.php/grasasyaceites/article/view/949
https://www.news-medical.net/whitepaper/20170811/Solid-Fat-Content-Determination-by-Time-Domain-(TD)-NMR-Analysis.aspx
https://www.chinaoils.cn/uploads/soft/20201216/1608080737907348.pdf
https://www.tainstruments.com/pdf/literature/TA290.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8408162/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8408162/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177399?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. researchgate.net [researchgate.net]

11. researchgate.net [researchgate.net]

12. library.aocs.org [library.aocs.org]

13. newfoodmagazine.com [newfoodmagazine.com]

14. scribd.com [scribd.com]

15. Dynamic Fat Crystallization Based on the Indirect Solid Fat Content (SFC) Method - Lab
Alliance [laballiance.com.my]

16. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]

To cite this document: BenchChem. [Technical Support Center: Solid Fat Content (SFC)
Measurement in Butter]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1177399/docs#technical-support-center-solid-fat-
content-sfc-measurement-in-butter]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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